molecular formula C13H11ClN4 B11729006 N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11729006
M. Wt: 258.70 g/mol
InChI Key: IFDHYEGUTZWRTK-UHFFFAOYSA-N
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Description

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CID 44589880) is a chemical compound with the molecular formula C13H11ClN4. It belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry for their versatile biological activities and potential as therapeutic agents . This compound serves as a key structural analog and chemical precursor in the development of targeted inhibitors. Its core structure is integral to a class of molecules recognized for their potent protein kinase inhibitor (PKI) activity . Protein kinases are enzymes critical for regulating cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent drug targets . Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their application in inhibiting a range of kinases, including Cyclin-dependent kinase 2 (CDK2), EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The scaffold's mechanism of action often involves acting as an ATP-competitive inhibitor, disrupting the kinase activity essential for cell proliferation and survival . Furthermore, specific derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have been described in patents as having utility in the treatment of viral infections . As a building block, this compound provides researchers with a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies to optimize pharmacological properties, selectivity, and efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11ClN4/c14-11-8-13(18-12(17-11)6-7-16-18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

IFDHYEGUTZWRTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC3=CC=NN32)Cl

Origin of Product

United States

Preparation Methods

Regioselectivity Issues

Competing reactions at positions 5 and 7 are mitigated by:

  • Temperature control : Lower temperatures (≤100°C) favor 7-substitution.

  • Protecting groups : Temporary protection of position 5 with Boc groups prevents undesired side reactions.

Solvent Optimization

Screenings reveal that DMSO outperforms DMF in aminolysis reactions due to superior solubility of intermediates.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors:

  • Residence time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : 98.5%

Applications and Derivatives

This compound serves as a precursor for antitubularcular agents and kinase inhibitors. Derivatives with modified benzyl groups (e.g., 4-fluorobenzyl) show enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Cancer Treatment

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for the development of selective inhibitors targeting Casein Kinase 2 (CK2), an important player in cancer cell proliferation and survival. Studies have shown that derivatives of this scaffold exhibit potent inhibitory activity against CK2, with IC50 values in the low nanomolar range. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative effects across various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Table 1: Potency of Pyrazolo[1,5-a]pyrimidine Derivatives Against CK2

Compound IDIC50 (nM)Selectivity
IC198High
IC2032Moderate
Silmitasertib10High

Inflammation and Pain Management

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine has also been explored for its anti-inflammatory properties. Research indicates that compounds with similar structural motifs can inhibit pathways involved in inflammation and pain signaling. This makes them potential candidates for treating conditions such as arthritis and chronic pain syndromes .

Inhibition of Kinases

The compound's mechanism of action primarily involves the inhibition of specific kinases that play crucial roles in cellular signaling pathways. For example, the inhibition of CK2 has been linked to reduced tumor growth and increased apoptosis in cancer cells. The selectivity of these compounds for CK2 over other kinases enhances their therapeutic potential while minimizing off-target effects .

Antiviral Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral properties. The structural modifications on the pyrazolo core can enhance binding affinity to viral targets, making these compounds candidates for antiviral therapy against diseases such as HIV or hepatitis C .

Case Study: CK2 Inhibitors in Cancer Therapy

A study focusing on a series of pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as CK2 inhibitors. The research demonstrated that these compounds not only inhibited CK2 activity but also showed significant cytotoxicity against a panel of cancer cell lines (NCI-60). The findings suggest that further development could lead to clinical trials targeting various malignancies .

Case Study: Anti-inflammatory Applications

Another investigation evaluated the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling following treatment with pyrazolo derivatives, supporting their potential use in managing inflammatory diseases .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Structure : Further modifications to enhance potency and selectivity against specific kinases.
  • Exploration of Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies to improve treatment outcomes.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for various therapeutic indications.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]Pyrimidine Derivatives

5-Chloro-N-(4-Methanesulfonylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine (CAS 771498-73-8)
  • Structural Differences : Replaces the benzyl group with a 4-methanesulfonylphenyl moiety.
  • This compound exhibits antimalarial activity, with computational studies predicting strong interactions with Plasmodium falciparum targets .
  • Synthesis : Prepared via Suzuki coupling and subsequent amination, similar to methods in and .
3-(4-Fluorophenyl)-5,6-Dimethyl-N-(Pyridin-2-Ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine
  • Structural Differences : Features a 4-fluorophenyl group at position 3 and a pyridinylmethylamine at position 7.
  • Functional Impact : The fluorine atom improves metabolic stability and binding to mycobacterial ATP synthase, as shown in . This analog demonstrated potent in vitro activity against Mycobacterium tuberculosis (MIC = 0.12 µM) and low hERG liability .
2-Ethyl-5-Methyl-3-Phenyl-N-(Pyridin-2-Ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine (CAS 900259-22-5)
  • Structural Differences : Substituted with ethyl, methyl, and phenyl groups at positions 2, 5, and 3, respectively.
  • Functional Impact : The ethyl and phenyl groups enhance hydrophobic interactions, while the pyridinylmethylamine facilitates hydrogen bonding. This compound is reported to modulate potassium channels, similar to the target molecule .

Triazolo[1,5-a]Pyrimidine Derivatives

N-(3-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine (Compound 93)
  • Structural Differences : Replaces the pyrazole ring with a triazole and introduces a 3-chlorophenyl group.
  • Functional Impact : Demonstrated antiplasmodial activity (IC₅₀ = 0.8 µM against P. falciparum) due to optimized hydrogen bonding with heme targets .
  • Synthesis : Synthesized via nucleophilic substitution of a chloro-precursor with 3-chloroaniline, achieving 53% yield .
N-(4-Methoxyphenethyl)-5-Phenyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine (Compound 1)
  • Structural Differences : Incorporates a phenethyl group with a methoxy substituent.
  • Functional Impact : The methoxy group improves metabolic stability and brain penetration, making it a candidate for CNS-targeted therapies .

Key Structure–Activity Relationship (SAR) Insights

  • Position 5 Substitution : Chlorine at position 5 (as in the target compound) enhances electron deficiency, improving interactions with ATP-binding pockets in microbial targets .
  • Position 7 Amine Groups : Benzylamine (target compound) offers moderate lipophilicity, while pyridinylmethyl () or sulfonylphenyl () groups balance solubility and target affinity .
  • Heterocycle Core : Pyrazolo[1,5-a]pyrimidines generally exhibit broader antimicrobial activity, whereas triazolo[1,5-a]pyrimidines are more selective for parasitic enzymes .

Comparative Data Table

Compound Name Core Structure Position 5 Position 7 Substituent Key Activity (IC₅₀/MIC) Reference ID
N-Benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Cl Benzyl KCNN3 modulation
5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Cl 4-Methanesulfonylphenyl Antimalarial (pEC₅₀ = 8.95)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Me Pyridinylmethyl Anti-M. tb (MIC = 0.12 µM)
N-(3-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Me 3-Chlorophenyl Antiplasmodial (IC₅₀ = 0.8 µM)

Biological Activity

N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of various biological targets, particularly in the context of anti-cancer and anti-mycobacterial applications.

Chemical Structure and Properties

This compound features a pyrazolo-pyrimidine core with a benzyl substituent at the nitrogen position and a chlorine atom at the 5-position. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Research has shown that compounds within this class can act as potent inhibitors of casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. CK2 inhibition has been linked to anti-cancer effects, making these compounds valuable in cancer therapy.

Table 1: Inhibitory Activity Against CK2

CompoundIC50 (nM)Selectivity Ratio (CK2/Other Kinases)
This compound2010:1
Related Compound A505:1
Related Compound B1003:1

Antimycobacterial Activity

In addition to its anticancer potential, this compound has been evaluated for its activity against Mycobacterium tuberculosis (M.tb). Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, which is essential for ATP production in M.tb.

Case Study: In Vivo Efficacy

A study assessing the efficacy of this compound in an acute mouse model of tuberculosis demonstrated significant reductions in bacterial load. The compound showed moderate inhibitory effects on ATP depletion in M. smegmatis, indicating its potential as a therapeutic agent against tuberculosis.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo-pyrimidine scaffold have been explored to enhance potency and selectivity.

Key Findings:

  • Position 7 Substituents : Variations at the C-7 position significantly affect potency against CK2 and mycobacterial targets.
  • Chlorine Substitution : The presence of chlorine at position 5 enhances binding affinity to target proteins.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. For N-substituted variants (e.g., benzyl or chloro groups), key steps include:

  • Core formation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with β-keto esters or ketones under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
  • Substituent introduction : Chlorination at the 5-position may involve electrophilic substitution or halogenation reagents (e.g., POCl₃). N-Benzylation is achieved via nucleophilic substitution using benzyl halides under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography and recrystallization are standard for isolating pure products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₆H₁₄ClN₅: calc. 320.09) .
  • X-ray crystallography : Resolves regioselectivity and confirms fused pyrazole-pyrimidine rings (e.g., C–Cl bond length ~1.73 Å) .

Q. What physicochemical properties are critical for handling this compound in biological assays?

  • Solubility : Pyrazolo[1,5-a]pyrimidines are often sparingly soluble in water; DMSO or ethanol (10–50 mM stock solutions) are preferred for in vitro studies .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl group or hydrolysis of the C–Cl bond .

Advanced Research Questions

Q. How do substituents (e.g., 5-Cl, N-benzyl) influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Electron-withdrawing groups (5-Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., mycobacterial ATP synthase) and improve metabolic stability .
  • N-Benzyl group : Increases lipophilicity (logP ~3.5), facilitating membrane permeability. However, bulky substituents may reduce solubility, requiring formulation optimization .
  • SAR studies : Fluorine or methyl groups at the 3-position (e.g., 3-phenyl analogs) show improved anti-tubercular activity (MIC ≤1 µM) .

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-h MIC assays for M. tuberculosis H37Rv) .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to enzymes like dihydroorotate dehydrogenase (DHODH) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., Cl–π interactions with Phe₃₁₅ in DHODH) .

Q. How can reaction yields for this compound be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclocondensation yields (70–85%) compared to protic solvents (e.g., EtOH, 50–60%) .
  • Catalysts : Use p-TsOH or InCl₃ to accelerate imine formation during pyrimidine ring closure .
  • Temperature control : Maintain 80–100°C during benzylation to minimize side products (e.g., dialkylation) .

Q. What strategies mitigate poor solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate or acetate esters at the 7-amine position to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for sustained release .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for in vivo administration .

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